![molecular formula C11H10N2O3 B1617894 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid CAS No. 333395-43-0](/img/structure/B1617894.png)
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid
Overview
Description
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid is a chemical compound . It is a type of naphthoic acid . The molecular formula is C11H8O3 .
Molecular Structure Analysis
The molecular structure of 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid can be analyzed based on its molecular formula, C11H8O3 . The InChI code is InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7 (8)5-9 (10)11 (13)14/h1-6,12H, (H,13,14) .Scientific Research Applications
Coordination Polymers and Network Structures
The study by Phukan and Baruah (2014) describes the integration of 3-hydroxynaphthalene-2-carboxylic acid into the grid-like structure of a coordination polymer formed with cadmium(II) chloride and 1,3-bis(4-pyridyl)propane. This research illustrates the compound's role in the formation of complex structures through intramolecular hydrogen bonds and various interactions within the polymer framework, indicating potential applications in material science, especially in the development of novel coordination polymers with specific structural and functional properties (Phukan & Baruah, 2014).
Bioorthogonal Coupling Reactions
Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle by reacting 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid, demonstrating its utility for bioorthogonal coupling reactions. This reaction, characterized by its orthogonality to protein functional groups, suggests significant implications for biochemical applications, including protein labeling and the development of bioconjugates for various biological studies and therapeutic purposes (Dilek et al., 2015).
High-Performance Polymers
Xiao et al. (2003) conducted synthesis and characterization of fluorinated phthalazinone monomer 4-(2-fluoro-4-hydroxyphenyl)-phthlazin-1(2 H )-one and its polymers, showcasing the potential of derivatives of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid in creating high-performance polymers with excellent solubility and thermal properties. These materials hold promise for engineering and optical applications, offering a foundation for further exploration into polymers with specialized characteristics for advanced technological applications (Xiao et al., 2003).
Fluorescent Sensing for CN- in Water
Shi et al. (2013) demonstrated the application of a simple derivative, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, for the fluorescent sensing of CN- in water, utilizing supramolecular self-assembly. This highlights the potential of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid derivatives in environmental monitoring and analytical chemistry for the selective detection of hazardous substances, providing a foundation for developing sensitive, selective, and easy-to-use sensors for water quality assessment (Shi et al., 2013).
properties
IUPAC Name |
4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-13-9-7-4-2-1-3-6(7)5-8(10(9)14)11(15)16/h1-5,13-14H,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZBLYCUKDQOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2NN)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355585 | |
Record name | 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
CAS RN |
333395-43-0 | |
Record name | 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.